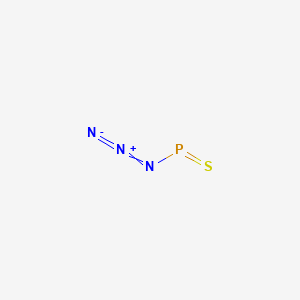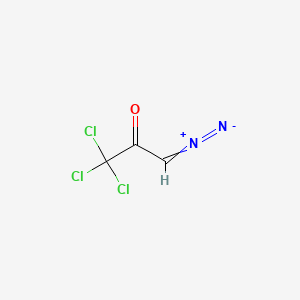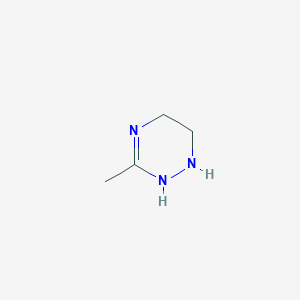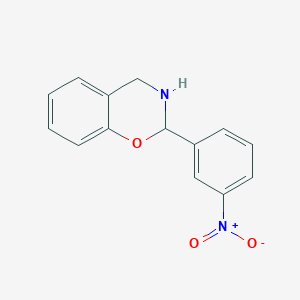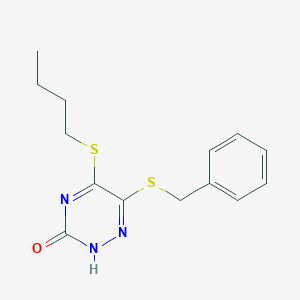
6-(Benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2H)-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nucleophilic substitution reaction where a triazine derivative is reacted with benzyl mercaptan and butyl mercaptan in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 50-70°C to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
6-(Benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzyl and butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various alkyl or aryl derivatives depending on the substituents used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 6-(benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2H)-one is not well-documented. it is likely to interact with biological molecules through its sulfur and nitrogen atoms, which can form covalent bonds or coordinate with metal ions. The compound may also undergo metabolic transformations in vivo, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
6-(Benzylsulfanyl)-1,2,4-triazin-3(2H)-one: Lacks the butylsulfanyl group, which may affect its chemical reactivity and biological activity.
5-(Butylsulfanyl)-1,2,4-triazin-3(2H)-one: Lacks the benzylsulfanyl group, which may influence its properties and applications.
1,2,4-Triazin-3(2H)-one: The parent compound without any sulfanyl groups, which serves as a basic scaffold for further functionalization.
Uniqueness
6-(Benzylsulfanyl)-5-(butylsulfanyl)-1,2,4-triazin-3(2H)-one is unique due to the presence of both benzylsulfanyl and butylsulfanyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and potential interactions with biological targets.
属性
CAS 编号 |
23469-27-4 |
|---|---|
分子式 |
C14H17N3OS2 |
分子量 |
307.4 g/mol |
IUPAC 名称 |
6-benzylsulfanyl-5-butylsulfanyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C14H17N3OS2/c1-2-3-9-19-12-13(16-17-14(18)15-12)20-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,17,18) |
InChI 键 |
CDPWEKFMAGUZJW-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC1=NC(=O)NN=C1SCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid](/img/structure/B14705194.png)

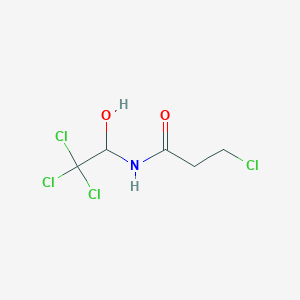
![2,2,7,7-Tetramethyl-1,2,3,6,7,8-hexahydrocinnolino[5,4,3-cde]cinnoline](/img/structure/B14705208.png)
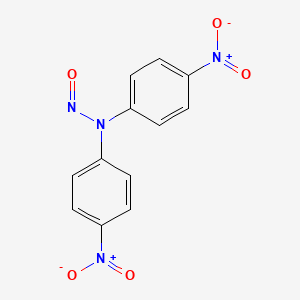
![5-phenyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(13),7,9,11-tetraen-3-one](/img/structure/B14705222.png)
